molecular formula C10H15NO4 B13882854 Methyl 2,4-dioxo-1-propan-2-ylpiperidine-3-carboxylate

Methyl 2,4-dioxo-1-propan-2-ylpiperidine-3-carboxylate

Cat. No.: B13882854
M. Wt: 213.23 g/mol
InChI Key: JIEVKLWMEBZVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4-dioxo-1-propan-2-ylpiperidine-3-carboxylate is a piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications in drug design . This compound, like other piperidine derivatives, is of interest for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including Methyl 2,4-dioxo-1-propan-2-ylpiperidine-3-carboxylate, typically involves cyclization reactions. One common method involves the use of phenylsilane and an iron complex as a catalyst to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions and hydrogenation processes. These methods are designed to be fast and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dioxo-1-propan-2-ylpiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol .

Scientific Research Applications

Methyl 2,4-dioxo-1-propan-2-ylpiperidine-3-carboxylate has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Methyl 2,4-dioxo-1-propan-2-ylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2,4-dioxo-1-propan-2-ylpiperidine-3-carboxylate include other piperidine derivatives, such as:

  • Piperidine
  • Piperidinone
  • Spiropiperidines

Uniqueness

What sets this compound apart from other similar compounds is its specific structure, which may confer unique biological activities and pharmacological properties .

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

methyl 2,4-dioxo-1-propan-2-ylpiperidine-3-carboxylate

InChI

InChI=1S/C10H15NO4/c1-6(2)11-5-4-7(12)8(9(11)13)10(14)15-3/h6,8H,4-5H2,1-3H3

InChI Key

JIEVKLWMEBZVNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(=O)C(C1=O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.